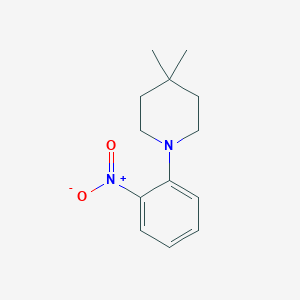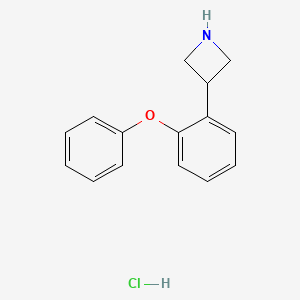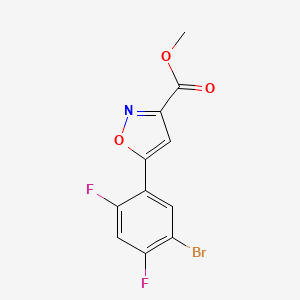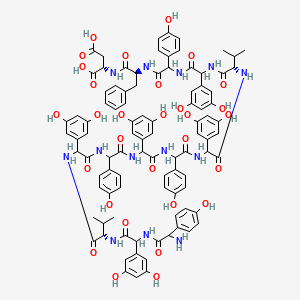
Tetra-(amido-PEG10-azide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-(amido-PEG10-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation processes via Click Chemistry, which is a method for attaching PEG chains to molecules to improve their solubility, stability, and bioavailability . The molecular formula of Tetra-(amido-PEG10-azide) is C105H204N16O48, and it has a molecular weight of approximately 2458.9 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetra-(amido-PEG10-azide) is synthesized through a series of chemical reactions involving the functionalization of PEG chains with azide groups. One common method involves the reaction of tetra-branched PEG with azide-functionalized reagents under mild conditions. The azide groups are introduced via nucleophilic substitution reactions, where a suitable leaving group on the PEG chain is replaced by an azide group .
Industrial Production Methods
In industrial settings, the production of Tetra-(amido-PEG10-azide) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetra-(amido-PEG10-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free methods are also available. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from the reaction of Tetra-(amido-PEG10-azide) with alkyne-functionalized molecules are triazole-linked PEGylated compounds. These products are highly stable and have improved solubility and bioavailability .
Aplicaciones Científicas De Investigación
Tetra-(amido-PEG10-azide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mecanismo De Acción
The mechanism of action of Tetra-(amido-PEG10-azide) involves its ability to undergo Click Chemistry reactions with alkyne-functionalized molecules. The azide groups on the compound react with alkynes to form stable triazole linkages, which enhance the solubility, stability, and bioavailability of the resulting PEGylated products . This mechanism is particularly useful in drug delivery systems, where PEGylation can improve the pharmacokinetics of therapeutic agents .
Comparación Con Compuestos Similares
Tetra-(amido-PEG10-azide) is unique due to its four terminal azide groups, which allow for multiple PEGylation reactions. Similar compounds include other PEG linkers with different functional groups, such as:
Azido-PEG-acid: A PEG linker with a terminal azide group and a carboxylic acid group.
Azido-PEG-NHS ester: A PEG linker with a terminal azide group and an N-hydroxysuccinimide ester group.
Azido-PEG-amine: A PEG linker with a terminal azide group and an amine group.
These similar compounds have different functional groups that provide varying reactivity and applications, but Tetra-(amido-PEG10-azide) stands out due to its branched structure and multiple azide groups, making it highly versatile for PEGylation processes .
Propiedades
Fórmula molecular |
C105H204N16O48 |
|---|---|
Peso molecular |
2458.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125) |
Clave InChI |
IKKIJAKFHVRGJA-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)



![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)


![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)

